3-[4-[2-(3-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid
Description
3-[4-[2-(3-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid is a synthetic organic compound featuring a piperazine core linked to a 3-methylphenoxy-acetyl group and a 3-oxopropanoic acid moiety. Its structure integrates a substituted aromatic ring (3-methylphenoxy), a piperazine-based linker, and a carboxylic acid functional group.
Properties
IUPAC Name |
3-[4-[2-(3-methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-12-3-2-4-13(9-12)23-11-15(20)18-7-5-17(6-8-18)14(19)10-16(21)22/h2-4,9H,5-8,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSDZSBPWLCNAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-[2-(3-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula of the compound is . The structure features a piperazine ring, a phenoxyacetyl group, and an oxopropanoic acid moiety, which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is hypothesized that the piperazine moiety may facilitate binding to neurotransmitter receptors or other protein targets involved in cellular signaling pathways.
Biological Activity Overview
Research has indicated several areas where this compound exhibits biological activity:
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antitumor Activity : A study examining various piperazine derivatives found that some exhibited significant cytotoxicity against cancer cell lines, suggesting that modifications to the piperazine ring can enhance antitumor activity. Further investigation into this compound could elucidate its potential in cancer therapy .
- Neurotransmitter Modulation : The structural similarity to known piperazine-based drugs indicates the possibility of this compound interacting with neurotransmitter systems. Research into related compounds has shown promise in treating mood disorders by modulating serotonin receptor activity .
- Anti-inflammatory Properties : Compounds structurally related to this compound have been evaluated for their anti-inflammatory effects, demonstrating the ability to reduce pro-inflammatory cytokine production in vitro .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Inferred from the 4-methyl analog in ; exact mass may vary slightly.
Structural Variations and Implications
Substituent Position: The 3-methylphenoxy group in the target compound introduces meta-substitution, which may alter electronic effects (e.g., resonance stabilization) compared to para-substituted analogs (e.g., 4-methylphenoxy in ). Para-substituents often enhance symmetry and crystallinity, as seen in the 58% yield of ND-8 (a para-chlorophenyl analog) in . Methoxy vs.
Synthesis and Yield :
- Piperazine-acetyl derivatives in show yields ranging from 25% (CD-9) to 58% (ND-8), influenced by substituent electronic effects. Electron-withdrawing groups (e.g., chlorine in ND-7) may reduce reactivity during coupling steps, whereas electron-donating groups (e.g., methoxy) could improve intermediate stability .
Physicochemical Properties: The 3-oxopropanoic acid moiety contributes to acidity (pKa ~3–4), enhancing solubility in basic environments. Molecular weight differences (e.g., 320.34 vs. 336.35 in methoxy analogs) reflect substituent contributions, which may influence pharmacokinetic properties like bioavailability .
Q & A
Q. Q1. What laboratory methods are commonly used to synthesize 3-[4-[2-(3-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid?
A1. The compound is synthesized via a peptide coupling reaction. A typical protocol involves reacting a piperazine derivative with 2-(3-methylphenoxy)acetic acid using coupling reagents such as HOBt (hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF. Triethylamine (NEt₃) is added to maintain basic conditions. Purification is achieved via column chromatography or recrystallization, with final purity verified by HPLC (≥97%) .
Basic Structural Characterization
Q. Q2. Which spectroscopic techniques are employed to confirm the structure of this compound?
A2. Key methods include:
- X-ray crystallography for resolving the crystal structure and stereochemistry (e.g., piperazine ring conformation) .
- FTIR spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H bonds (~3000 cm⁻¹) .
- NMR (¹H/¹³C) to assign protons and carbons, particularly the methylphenoxy group (δ 2.3 ppm for CH₃) and piperazine signals (δ 3.2–3.8 ppm) .
Advanced Synthesis Optimization
Q. Q3. How can reaction yield and purity be optimized during synthesis?
A3. Critical parameters include:
- Stoichiometric ratios : A 1.1:1 molar ratio of carboxylic acid to piperazine derivative minimizes side products.
- Reaction time : Extended stirring (24–48 hours) ensures complete coupling.
- Purification : Gradient elution in column chromatography (e.g., 5–10% methanol in dichloromethane) or recrystallization from ethanol improves purity. Monitor by TLC and HPLC .
Pharmacological Activity Assessment
Q. Q4. What in vitro assays are suitable for evaluating this compound’s biological activity?
A4. Design assays targeting:
- Enzyme inhibition : Use fluorogenic substrates or radiometric assays for kinases or phosphatases (e.g., phosphatase inhibition studies as in PF-06465469 analogs) .
- Cell-based models : Assess cytotoxicity (MTT assay) or receptor binding (e.g., GPCRs) in HEK293 or CHO cells. Include positive controls (e.g., known inhibitors) and dose-response curves (IC₅₀ calculation) .
Data Contradiction Resolution
Q. Q5. How should researchers address discrepancies in reported biological activity data?
A5. Steps include:
- Replicate experiments : Ensure consistency in cell lines, assay conditions (pH, temperature), and compound purity (HPLC ≥97%) .
- Control variables : Test for batch-to-batch variability (e.g., residual solvents via GC-MS).
- Meta-analysis : Compare structural analogs (e.g., 3-(4-methoxyphenyl)propanoic acid derivatives) to identify structure-activity trends .
Analytical Quantification
Q. Q6. What HPLC conditions are recommended for quantifying this compound?
A6. Use a reversed-phase C18 column with:
- Mobile phase : Acetonitrile:water (70:30 v/v) + 0.1% trifluoroacetic acid.
- Flow rate : 1.0 mL/min.
- Detection : UV at 254 nm. Calibrate with a certified reference standard (purity ≥95%) .
Advanced Structural Analysis
Q. Q7. How can computational modeling predict this compound’s interaction with biological targets?
A7. Perform:
- Docking studies : Use AutoDock Vina with the compound’s SMILES string (from PubChem) and target protein PDB files (e.g., kinases) .
- MD simulations : Analyze stability of ligand-protein complexes (e.g., GROMACS) over 100 ns trajectories. Validate with experimental IC₅₀ values .
Stability Profiling
Q. Q8. How is the compound’s stability assessed under varying storage conditions?
A8. Conduct accelerated stability studies :
- Thermal stress : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines).
- pH stability : Test in buffers (pH 1–13) at 37°C; identify degradation products via LC-MS .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
